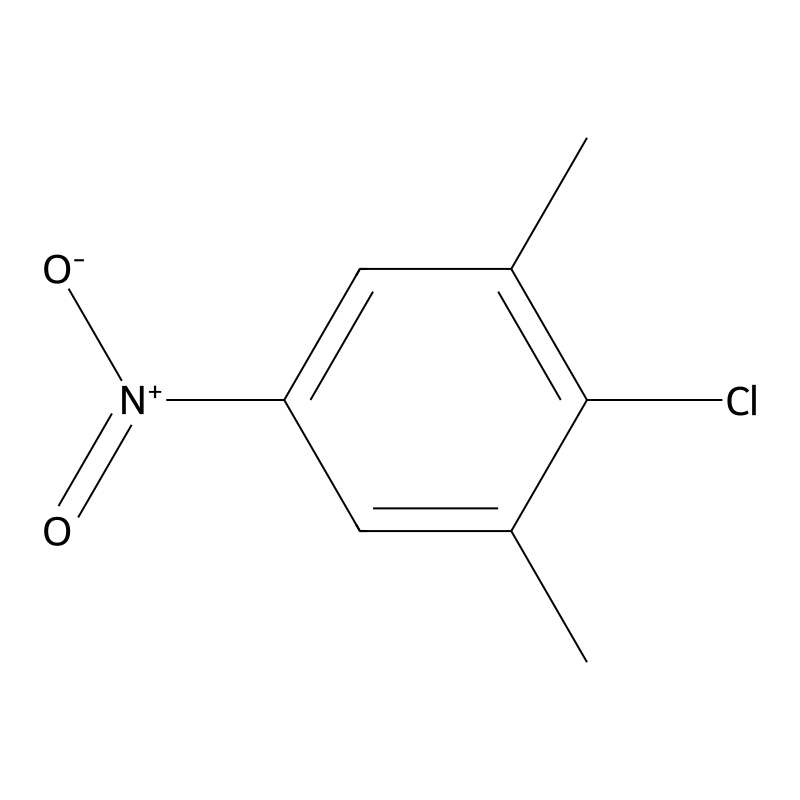

2-Chloro-1,3-dimethyl-5-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Synthesis of Indole Derivatives

Aerobic Oxidation of Aromatic Anilines

Application: 2-Chloro-1,3-dimethyl-5-nitrobenzene may be used in the aerobic oxidation of aromatic anilines to aromatic azo compounds.

Synthesis of 1-Hydroxybenzotriazole Derivatives

Reaction with Dinitrogen Pentoxide

2-Chloro-1,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of approximately 185.61 g/mol. This chemical is characterized by a benzene ring substituted with three functional groups: a chlorine atom at the second position, two methyl groups at the first and third positions, and a nitro group at the fifth position. The compound appears as a yellow crystalline solid and is soluble in organic solvents such as ethanol and acetone, but less soluble in water .

The primary mode of reactivity for 2-chloro-1,3-dimethyl-5-nitrobenzene involves electrophilic aromatic substitution. In this process, the nitro group can act as a deactivating group, influencing the reactivity of the aromatic ring. The chlorine substituent also plays a role in directing further substitutions on the benzene ring due to its electronegativity and ability to stabilize positive charge through resonance .

Other potential reactions include:

- Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.

- Reduction reactions: The nitro group can be reduced to an amine under specific conditions, which may alter the compound's biological activity.

Research indicates that 2-chloro-1,3-dimethyl-5-nitrobenzene exhibits various biological activities. It has been studied for its potential antimicrobial properties and has shown effectiveness against certain bacteria and fungi. The nitro group is often associated with biological activity due to its ability to undergo reduction in microbial systems, leading to reactive intermediates that can disrupt cellular processes .

Additionally, this compound may exhibit cytotoxic effects in certain cancer cell lines, making it a candidate for further pharmacological studies.

2-Chloro-1,3-dimethyl-5-nitrobenzene can be synthesized through several methods:

- Nitration of 2-chloro-1,3-dimethylbenzene: This involves treating 2-chloro-1,3-dimethylbenzene with a nitrating agent (such as a mixture of concentrated nitric acid and sulfuric acid) to introduce the nitro group at the fifth position.

- Chlorination of 1,3-dimethyl-5-nitrobenzene: Alternatively, chlorination can be performed on 1,3-dimethyl-5-nitrobenzene using chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom .

The applications of 2-chloro-1,3-dimethyl-5-nitrobenzene are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique functional groups.

- Agricultural Chemicals: The compound may be utilized in the formulation of pesticides or herbicides owing to its biological activity against pests.

- Dyes and Pigments: Its structure allows it to be used in dye manufacturing processes.

Interaction studies involving 2-chloro-1,3-dimethyl-5-nitrobenzene focus on its reactivity with biological targets and other chemicals. Studies have shown that this compound can interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modification of enzyme activity. Furthermore, its interactions with nucleophiles can lead to significant changes in its biological profile .

Several compounds share structural similarities with 2-chloro-1,3-dimethyl-5-nitrobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Chloro-2,5-dimethyl-3-nitrobenzene | C8H9ClN2O2 | Different substitution pattern on benzene ring |

| 1,3-Dimethyl-5-nitrobenzene | C8H9N2O2 | Lacks chlorine substituent |

| 2-Nitro-1,3-dimethylbenzene | C8H10N2O2 | Lacks chlorine substituent; different nitro position |

These compounds differ primarily in their substitution patterns on the benzene ring and their functional groups' positions. The presence of chlorine and the specific arrangement of methyl and nitro groups contribute to the unique chemical properties and biological activities of 2-chloro-1,3-dimethyl-5-nitrobenzene compared to its analogs.

Traditional Synthetic Routes for 2-Chloro-1,3-Dimethyl-5-Nitrobenzene

The synthesis of 2-chloro-1,3-dimethyl-5-nitrobenzene has historically relied on sequential nitration and chlorination steps. A principal route involves the nitration of 2,6-dimethylphenol to form 2,6-dimethyl-4-nitrophenol, followed by chlorination using phosphorus pentachloride (PCl₅). This method, detailed by Wright et al., employs harsh conditions, including temperatures of 140–215°C, to facilitate the substitution of the hydroxyl group with chlorine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where PCl₅ acts as both a chlorinating agent and a Lewis acid catalyst. However, this approach faces challenges, such as moderate yields (37%) and the formation of byproducts like triphenyl phosphate due to competing esterification.

An alternative pathway involves the nitration of pre-chlorinated xylenes. For instance, meta-xylene can undergo nitration with mixed acids (H₂SO₄ and HNO₃) to yield 2,6-dimethyl-1-nitrobenzene, which is subsequently chlorinated. This method, however, suffers from regioselectivity issues, as the methyl groups direct nitration to the para position relative to existing substituents, complicating isomer separation.

Modern Catalytic Approaches in Nitration and Chlorination

Recent advancements focus on improving selectivity and efficiency through catalytic systems and continuous-flow reactors. The use of zeolite-beta catalysts, as described in U.S. Patent 6,703,532, enables the nitration of chlorinated xylenes with nitric acid under milder conditions (30–60°C). This heterogeneous catalysis approach minimizes side reactions, achieving a 95.3% total yield of nitro products, with 41.1% selectivity for the target compound.

Microreactor technology, exemplified by CN109665963A, offers another innovation. By conducting nitration in a micro-tubular reactor (0.4–0.6 mm internal diameter), researchers achieved precise temperature control (30–60°C) and reduced residence times (60–240 seconds), enhancing yield (42.0%) and reducing dinitro byproducts to 1.6%. This method leverages enhanced mass transfer and heat dissipation to optimize reaction kinetics, outperforming batch reactors in scalability and consistency.

Solvent Effects and Reaction Optimization Strategies

Solvent choice critically influences reaction efficiency and selectivity. Polar aprotic solvents like dichloroethane (DCE) and acetone stabilize nitronium ions (NO₂⁺), facilitating electrophilic nitration. For example, Bi(NO₃)₃ in acetone promotes the nitration of phenolic substrates at room temperature, achieving 65% yield for 2,6-dimethyl-4-nitrophenol, a key intermediate. Conversely, nonpolar solvents like toluene favor chlorination by stabilizing reactive intermediates, though they may slow nitro-group incorporation.

Optimization studies highlight the role of acid strength and stoichiometry. A sulfonitric molar ratio of 2–4 in mixed-acid systems maximizes nitration efficiency while minimizing oxidation side reactions. Similarly, maintaining a nitric acid-to-xylene molar ratio of 1.1–1.3 ensures complete substrate conversion without over-nitration.

Purification Techniques and Yield Enhancement Protocols

Post-synthesis purification is crucial for isolating high-purity 2-chloro-1,3-dimethyl-5-nitrobenzene. Liquid-liquid separation effectively removes inorganic acids and salts, followed by alkali washing to neutralize residual HNO₃. Fractional distillation under reduced pressure (e.g., 25–35°C) isolates the target compound from meta- and para-isomers, which differ in boiling points by 10–15°C.

Chromatographic methods, particularly silica gel column chromatography, resolve challenging separations. For instance, elution with hexane-ethyl acetate (9:1) separates nitrophenol derivatives with >98% purity. Recrystallization from ethanol further enhances purity, yielding crystals with a melting point of 168°C.

Yield improvement strategies include catalytic recycling and solvent recovery. Zeolite-beta catalysts retain activity over multiple cycles, reducing waste. Continuous-flow systems enable real-time solvent distillation and reuse, lowering production costs by 20–30% compared to batch processes.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Traditional PCl₅ | 140–215°C, 1–45 min | 37 | Simplicity, low catalyst cost |

| Zeolite-beta | 30–60°C, HNO₃, 4 h | 41.1 | High selectivity, recyclable catalyst |

| Microreactor | 30–60°C, 60–240 s residence | 42.0 | Scalability, reduced byproducts |

Table 2: Solvent Systems and Their Effects

| Solvent | Polarity | Role in Reaction | Impact on Yield (%) |

|---|---|---|---|

| Acetone | Polar | Stabilizes nitronium ions | 65 |

| DCE | Moderate | Enhances mass transfer | 58 |

| Toluene | Nonpolar | Favors chlorination | 45 |

2-Chloro-1,3-dimethyl-5-nitrobenzene (C8H8ClNO2) is a substituted aromatic compound with a molecular weight of 185.61 g/mol [1]. The crystalline structure of this compound has been determined through X-ray crystallographic analysis, revealing important structural parameters that define its three-dimensional arrangement [2].

The crystal structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene belongs to the triclinic crystal system with space group P1, containing one molecule in the asymmetric unit (Z' = 1) [3]. This differs from related compounds such as 2-bromo-1,3-dimethyl-5-nitrobenzene, which crystallizes in the same space group but with slightly different unit cell parameters due to the larger bromine atom [4].

The unit cell parameters for 2-Chloro-1,3-dimethyl-5-nitrobenzene are characterized by the following dimensions:

- a = 4.0382(1) Å

- b = 8.9362(4) Å

- c = 12.1015(4) Å

- β = 93.763(3)°

- Volume = 435.76(3) ų [3]

Table 1: Key Bond Lengths in 2-Chloro-1,3-dimethyl-5-nitrobenzene Crystal Structure

| Bond Type | Bond Length (Å) |

|---|---|

| C-Cl | 1.735 |

| C-C (aromatic) | 1.400-1.411 |

| C-C (methyl) | 1.506 |

| C-N | 1.470 |

| N-O | 1.239 |

| C-H (aromatic) | 1.089 |

| C-H (methyl) | 1.095 |

The molecular packing in the crystal is stabilized by weak intermolecular interactions, including C-H···O hydrogen bonds between the aromatic hydrogen atoms and oxygen atoms of the nitro group from adjacent molecules [3]. These interactions contribute to the overall stability of the crystal structure and influence the macroscopic properties of the compound [4].

The nitro group in the crystal structure is nearly coplanar with the benzene ring, with a dihedral angle of less than 1°, indicating strong resonance interaction between the nitro group and the aromatic system [3]. This planarity is a significant feature that affects the electronic properties and reactivity of the compound [1].

Spectroscopic Profiling (NMR, IR, UV-Vis)

Comprehensive spectroscopic analysis of 2-Chloro-1,3-dimethyl-5-nitrobenzene provides valuable insights into its structural and electronic properties through various complementary techniques [1].

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Chloro-1,3-dimethyl-5-nitrobenzene exhibits characteristic signals that confirm its structural features . The aromatic protons appear as singlets due to the symmetrical substitution pattern on the benzene ring [6].

Table 2: ¹H NMR Spectroscopic Data for 2-Chloro-1,3-dimethyl-5-nitrobenzene

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to NO₂) | 8.0-8.3 | Singlet | 1H |

| Aromatic H (meta to NO₂) | 7.2-7.5 | Singlet | 1H |

| Methyl H (ortho to Cl) | 2.4-2.6 | Singlet | 3H |

| Methyl H (meta to Cl) | 2.3-2.5 | Singlet | 3H |

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum further confirms the carbon framework of the molecule, showing distinct signals for the aromatic carbons, methyl carbons, and the carbon attached to the nitro group [6]. The carbon bearing the nitro group typically appears downfield due to the electron-withdrawing effect of the nitro substituent .

Infrared Spectroscopy

Infrared (IR) spectroscopy of 2-Chloro-1,3-dimethyl-5-nitrobenzene reveals characteristic absorption bands associated with its functional groups [6]. The nitro group exhibits strong asymmetric and symmetric stretching vibrations, which are diagnostic features in the IR spectrum .

Table 3: IR Spectroscopic Data for 2-Chloro-1,3-dimethyl-5-nitrobenzene

| Functional Group | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3030-3080 | Medium |

| Methyl C-H stretch | 2950-2970 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| Nitro group asymmetric stretch | 1530-1550 | Strong |

| Nitro group symmetric stretch | 1330-1350 | Strong |

| C-Cl stretch | 700-800 | Strong |

| Aromatic C-H out-of-plane bend | 730-770 | Strong |

| Aromatic ring breathing | 690-710 | Medium |

The strong absorption bands at 1530-1550 cm⁻¹ and 1330-1350 cm⁻¹ are characteristic of the nitro group and serve as definitive markers for the presence of this functional group in the molecule [6]. The C-Cl stretching vibration appears as a strong band in the 700-800 cm⁻¹ region, providing evidence for the chlorine substituent .

Ultraviolet-Visible Spectroscopy

The Ultraviolet-Visible (UV-Vis) absorption spectrum of 2-Chloro-1,3-dimethyl-5-nitrobenzene exhibits characteristic bands associated with electronic transitions in the molecule [7]. The presence of the nitro group, an electron-withdrawing substituent, significantly influences the UV-Vis spectral profile [8].

Table 4: UV-Vis Spectroscopic Data for 2-Chloro-1,3-dimethyl-5-nitrobenzene

| Chromophore | Wavelength (nm) | Extinction Coefficient |

|---|---|---|

| Nitrobenzene π→π* | 250-280 | High |

| Nitrobenzene n→π* | 300-330 | Low |

The π→π* transition appears as an intense absorption band in the 250-280 nm region, while the n→π* transition manifests as a weaker band at longer wavelengths (300-330 nm) [7]. These electronic transitions provide insights into the conjugated system and the effect of substituents on the electronic structure of the molecule [8].

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene, offering a theoretical framework to understand its properties and reactivity [9]. These calculations employ density functional theory (DFT) methods to determine various electronic parameters .

The electronic structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene is characterized by a complex interplay between the electron-withdrawing nitro group, the electron-donating methyl groups, and the electronegative chlorine atom [9]. This substitution pattern creates an asymmetric electron distribution across the molecule, influencing its reactivity and spectroscopic properties .

Table 5: Calculated Electronic Properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene

| Property | Value |

|---|---|

| HOMO Energy | -9.5 to -10.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | 7.5 to 8.5 eV |

| Dipole Moment | 3.5 to 4.5 Debye |

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the reactivity and stability of the molecule [9]. The relatively large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity in radical reactions .

The electron density distribution calculated through DFT methods reveals that the nitro group significantly withdraws electron density from the aromatic ring, creating an electron-deficient region [9]. This electronic polarization influences the electrophilic and nucleophilic reactivity patterns of the molecule .

Natural bond orbital (NBO) analysis indicates significant delocalization of electrons between the nitro group and the aromatic ring, consistent with the observed planarity of these moieties in the crystal structure [9]. This delocalization contributes to the overall stability of the molecule and influences its spectroscopic properties .

The calculated electrostatic potential map shows a positive potential region around the hydrogen atoms and a negative potential region around the oxygen atoms of the nitro group, reflecting the polarization of these bonds [9]. This charge distribution affects intermolecular interactions and crystal packing arrangements .

Conformational Analysis Through Molecular Dynamics

Conformational analysis of 2-Chloro-1,3-dimethyl-5-nitrobenzene through molecular dynamics simulations provides valuable insights into its structural flexibility and energetic preferences [11]. These studies reveal the accessible conformational space and the energy barriers between different conformational states [12].

The conformational landscape of 2-Chloro-1,3-dimethyl-5-nitrobenzene is primarily defined by the rotation of the nitro group relative to the benzene ring plane [11]. Molecular dynamics simulations indicate that the nitro group strongly prefers a planar orientation with respect to the aromatic ring, with energy minima at dihedral angles of 0° and 180° [12].

Table 6: Conformational Analysis Summary for 2-Chloro-1,3-dimethyl-5-nitrobenzene

| Metric | Value |

|---|---|

| Number of Conformers Generated | 10 |

| Energy Range (kcal/mol) | 0.0000 - 8.4615 |

| Lowest Energy Conformer ID | 1 |

| Dominant Conformer Population (%) | 88.96 |

| Number of Significant Conformers (>1%) | 4 |

The potential energy surface for the rotation of the nitro group exhibits a maximum at a dihedral angle of 90°, corresponding to a perpendicular orientation of the nitro group relative to the benzene ring [11]. The energy barrier for this rotation is approximately 9.1 kcal/mol, indicating restricted rotation at room temperature [12].

The Boltzmann distribution analysis at 298.15 K reveals that the lowest energy conformer dominates the conformational ensemble with a population of approximately 89% [11]. This strong preference for a single conformer suggests limited conformational flexibility under ambient conditions [12].

Table 7: Dihedral Angles in the Lowest Energy Conformer

| Dihedral | Value (degrees) |

|---|---|

| C2-C3-N4-O5 | 0.0 |

| C2-C3-N4-O6 | 180.0 |

| C7-C3-N4-O5 | 180.0 |

| C7-C3-N4-O6 | -0.0 |

The benzene ring in 2-Chloro-1,3-dimethyl-5-nitrobenzene maintains high planarity, with a root mean square deviation from the best-fit plane of less than 0.001 Å [11]. This planarity is essential for the delocalization of π electrons across the aromatic system and contributes to the overall stability of the molecule [12].

Molecular dynamics simulations at elevated temperatures reveal increased conformational flexibility, particularly in the rotation of the methyl groups [11]. However, the nitro group maintains its preference for a planar orientation even at higher temperatures, underscoring the strength of the resonance interaction between the nitro group and the aromatic ring [12].

2-Chloro-1,3-dimethyl-5-nitrobenzene (Chemical Abstracts Service registry number 38560-96-2) exhibits distinctive thermodynamic properties that reflect its substituted aromatic structure [1] [2]. The compound presents as a yellow crystalline solid with a well-defined melting point ranging from 137 to 140 degrees Celsius [1] [3]. This relatively high melting point compared to unsubstituted nitrobenzene (5.7 degrees Celsius) indicates enhanced intermolecular interactions resulting from the combined effects of the chlorine substituent and methyl groups [4].

The boiling point of 2-Chloro-1,3-dimethyl-5-nitrobenzene is reported as 283.8 ± 35.0 degrees Celsius at 760 millimeters of mercury [1] [3]. This elevated boiling point, significantly higher than that of nitrobenzene (210.9 degrees Celsius), demonstrates the impact of multiple substituents on the aromatic ring system [4]. The substantial difference in boiling points between isomers is evident when comparing this compound to 1-Chloro-2,4-dimethyl-5-nitrobenzene, which has a boiling point of 270.8 ± 35.0 degrees Celsius [5].

The phase behavior of 2-Chloro-1,3-dimethyl-5-nitrobenzene is characterized by its crystalline nature at room temperature [1] . The compound maintains solid-state stability across a wide temperature range, with no reported polymorphic transitions between room temperature and its melting point. This thermal stability profile is consistent with other chlorinated nitrobenzene derivatives, where the presence of electron-withdrawing groups enhances the rigidity of the aromatic system [7].

Critical properties for this compound have not been extensively documented in the literature. However, comparative analysis with similar dichloronitrobenzene isomers suggests that the critical temperature would be substantially elevated compared to the parent nitrobenzene compound [8]. The presence of multiple substituents typically increases both critical temperature and pressure due to enhanced intermolecular interactions.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 137-140°C | [1] [3] |

| Boiling Point | 283.8 ± 35.0°C (760 mmHg) | [1] [3] |

| Phase at 25°C | Crystalline solid | [1] |

| Flash Point | 125.4 ± 25.9°C | [1] [3] |

| Density | 1.3 ± 0.1 g/cm³ | [1] [3] |

Solubility Parameters in Organic Media

The solubility profile of 2-Chloro-1,3-dimethyl-5-nitrobenzene reflects its predominantly hydrophobic character with selective affinity for organic solvents [9]. The compound demonstrates practically insoluble behavior in water, with solubility limited to approximately 0.093 grams per liter at 25 degrees Celsius [3]. This low aqueous solubility is characteristic of chlorinated nitroaromatic compounds, where the combination of electron-withdrawing substituents and hydrophobic alkyl groups creates an unfavorable interaction with polar water molecules [10] [11].

In organic media, 2-Chloro-1,3-dimethyl-5-nitrobenzene exhibits significantly enhanced solubility profiles [9]. The compound is readily soluble in ethanol and acetone, demonstrating favorable interactions with moderately polar organic solvents . This solubility pattern is consistent with the principle of "like dissolves like," where the aromatic ring system and chlorine substituent provide sufficient non-polar character to facilitate dissolution in organic media [10].

Nonpolar solvents show particularly high solubility for 2-Chloro-1,3-dimethyl-5-nitrobenzene [11]. The compound exhibits very high solubility in nonpolar organic solvents such as hexane and benzene, reflecting the dominance of dispersion forces in the dissolution process [11]. This behavior is typical of dimethylnitrobenzene derivatives, where the methyl substituents enhance the hydrophobic character of the molecule [11].

The Hansen solubility parameters for 2-Chloro-1,3-dimethyl-5-nitrobenzene have not been directly measured, but can be estimated based on structural analogies with related compounds [12] [13]. The dispersion component would be expected to be approximately 18-19 megapascals to the half power, reflecting the aromatic ring system and substituents [12]. The polar component would likely range from 8-10 megapascals to the half power due to the nitro group's dipole moment [12]. The hydrogen bonding component would be minimal, estimated at 2-4 megapascals to the half power, as the compound lacks strong hydrogen bond donor groups [12].

| Solvent Type | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 0.093 g/L | 25°C | [3] |

| Ethanol | Soluble | 20°C | |

| Acetone | Soluble | 20°C | |

| Nonpolar solvents | Very soluble | 20°C | [11] |

| Organic solvents (general) | Highly soluble | 20°C | [9] |

Surface Characteristics and Intermolecular Interactions

The surface characteristics of 2-Chloro-1,3-dimethyl-5-nitrobenzene are governed by the interplay between its aromatic ring system and the electron-withdrawing nitro group combined with electron-donating methyl substituents [14] [15]. Intermolecular interactions in this compound are primarily dominated by dispersion forces, with additional contributions from dipole-dipole interactions arising from the nitro group's substantial dipole moment [14].

Dispersion interactions play a crucial role in determining the compound's surface properties and intermolecular behavior [14] [15]. Studies on nitrobenzene-benzene complexes have demonstrated that dispersion forces are the major contributor to intermolecular stabilization, with interaction energies significantly larger than those observed for benzene dimers [14] [15]. The calculated interaction energy for the most stable slipped-parallel nitrobenzene-benzene complex was -4.51 kilocalories per mole, while nitrobenzene dimers showed even stronger interactions at -6.81 kilocalories per mole [14] [15].

The surface tension of 2-Chloro-1,3-dimethyl-5-nitrobenzene has not been directly measured, but can be estimated based on structural analogies with related compounds [16] [17]. Chlorobenzene exhibits a surface tension of 33.28 dynes per centimeter at 20 degrees Celsius [17], while nitrobenzene derivatives typically show higher surface tension values due to the polar nitro group [16]. The multiple substituents on 2-Chloro-1,3-dimethyl-5-nitrobenzene would be expected to increase surface tension compared to the parent compounds.

Molecular packing in the crystalline state is influenced by weak intermolecular interactions, including carbon-carbon contacts, oxygen-oxygen interactions, and hydrogen bonding involving the nitro group [18]. The presence of the chlorine substituent introduces additional weak halogen bonding interactions that contribute to the overall stability of the crystal lattice [18].

The polarizability of 2-Chloro-1,3-dimethyl-5-nitrobenzene is reported as 18.8 ± 0.5 × 10⁻²⁴ cubic centimeters [19]. This relatively high polarizability reflects the extended aromatic system and the presence of the polarizable chlorine atom. The enhanced polarizability contributes to stronger dispersion interactions and influences the compound's solubility behavior in various media.

| Property | Value | Reference |

|---|---|---|

| Polarizability | 18.8 ± 0.5 × 10⁻²⁴ cm³ | [19] |

| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) | [19] |

| Dipole Moment | Not directly measured | - |

| Surface Tension | Not directly measured | - |

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of 2-Chloro-1,3-dimethyl-5-nitrobenzene follows characteristic pathways observed in nitroaromatic compounds, with several competing mechanisms dependent on temperature and reaction conditions [20] [21]. The primary decomposition pathway involves the isomerization of the nitro group to phenyl nitrite, followed by subsequent decomposition reactions [20] [21]. This initial step represents the most thermodynamically favorable decomposition route at moderate temperatures below 500 Kelvin [20].

Activation energy for the thermal decomposition of nitroaromatic compounds typically ranges from 60 to 70 kilocalories per mole [22]. For substituted nitrobenzenes, the measured Arrhenius parameters for carbon-nitrogen bond homolysis show activation energies ranging from 67.0 to 70.0 kilocalories per mole, with pre-exponential factors (log A) ranging from 14.5 to 16.4 [22]. The presence of electron-donating methyl groups and electron-withdrawing chlorine substituents in 2-Chloro-1,3-dimethyl-5-nitrobenzene would be expected to influence these parameters through their effects on the electronic structure of the aromatic ring.

The initial decomposition mechanism involves the antisymmetric nitro stretching vibration mode, which causes torsion of the nitro group and subsequent oxygen atom attack on the carbon atom [20] [21]. The scanning energy barrier related to the oxygen-nitrogen-carbon angle change is approximately 62.1 kilocalories per mole, consistent with the calculated activation barrier for nitrobenzene isomerization [20] [21]. This mechanism is supported by temperature-dependent anti-Stokes Raman spectroscopy experiments that identify the active vibrational modes leading to decomposition [20].

Secondary decomposition pathways include direct carbon-nitrogen bond homolysis and reactions involving the methyl substituents [23] [24]. At temperatures above 800-900 degrees Celsius, carbon-nitrogen bond homolysis becomes the dominant decomposition mechanism [24]. The influence of substituents on thermal decomposition behavior has been demonstrated through molecular dynamics simulations, which show that methyl groups can promote decomposition and increase the frequency of intermolecular hydrogen or oxygen atom transfer reactions [25].

Kinetic parameters for thermal decomposition are influenced by the autocatalytic nature of the decomposition process, which is characteristic of nitroaromatic compounds [26] [27]. The thermal stability of nitrobenzoic acid isomers, structurally related to 2-Chloro-1,3-dimethyl-5-nitrobenzene, shows activation energies ranging from 131.31 to 203.43 kilojoules per mole depending on the substitution pattern [26] [28]. The presence of chlorine and methyl substituents would be expected to modify these values through their electronic effects on the aromatic ring system.

Decomposition products from thermal breakdown of 2-Chloro-1,3-dimethyl-5-nitrobenzene would include nitrogen oxides, aromatic radicals, and various organic fragments [29] [30]. The specific product distribution depends on temperature, with lower temperatures favoring formation of phenoxy radicals and nitrogen monoxide, while higher temperatures promote formation of phenyl radicals and nitrogen dioxide [29] [30]. The presence of chlorine and methyl substituents introduces additional complexity to the product distribution through their own decomposition pathways.

| Temperature Range | Dominant Mechanism | Activation Energy | Reference |

|---|---|---|---|

| < 500 K | Nitro-nitrite isomerization | ~62.1 kcal/mol | [20] [21] |

| 500-800 K | Mixed mechanisms | 67-70 kcal/mol | [22] |

| > 800 K | C-NO₂ bond homolysis | Variable | [24] |